molecular formula C20H22N4O3S2 B2520945 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851980-45-5

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B2520945
CAS No.: 851980-45-5
M. Wt: 430.54
InChI Key: AJQZKZBRBPIMBS-UHFFFAOYSA-N
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Description

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications

Antiglycation and Antioxidant Potential

Research on novel imidazo[4,5-b]pyridine benzohydrazones, which share a structural similarity with the specified chemical compound, reveals significant antiglycation and antioxidant activities. These compounds were synthesized and evaluated for their potential to inhibit glycation, a process implicated in diabetic complications, and to scavenge free radicals. Compounds with di- and trihydroxy substitutions exhibited potent activity, suggesting the role of antioxidative effects in inhibiting glycation activity (Taha et al., 2015).

Antimicrobial and Anticancer Activities

Several studies have focused on synthesizing thiazole derivatives and evaluating their biological activities, including antimicrobial and anticancer effects. Thiazole-based compounds, due to their structural diversity, have shown promising results against various bacterial and fungal strains, as well as potential anticancer activity. These findings highlight the broad spectrum of biological activities exhibited by thiazole derivatives, making them valuable candidates for further drug development (Chawla, 2016), (Gomha et al., 2015).

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of various thiazole-containing compounds, including those with pyrrolidinyl sulfonyl motifs, has been conducted. These studies aimed at developing new compounds with potential analgesic, anti-inflammatory, and antimicrobial activities. The synthesized compounds were characterized and tested, showing varied levels of biological activity, which suggests their potential for therapeutic applications (Demchenko et al., 2015).

Antimicrobial and Antifungal Efficacy

Compounds incorporating thiazole moieties have been synthesized and assessed for their antimicrobial and antifungal efficacy. These studies demonstrate the utility of thiazole derivatives in combating infectious diseases caused by bacteria and fungi. The compounds' activity profiles suggest their applicability as lead molecules for developing new antimicrobial and antifungal agents (Raj et al., 2007).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications . For example, if it shows promise in biological activity, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-13-5-10-17-18(14(13)2)21-20(28-17)23-22-19(25)15-6-8-16(9-7-15)29(26,27)24-11-3-4-12-24/h5-10H,3-4,11-12H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQZKZBRBPIMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.